Benzyl 4-bromopiperidine-1-carboxylate
Overview
Description
Benzyl 4-bromopiperidine-1-carboxylate is a chemical compound of interest in organic synthesis and medicinal chemistry due to its utility as a building block for various chemical reactions and potential pharmacological activities. Its synthesis, structural analysis, and chemical properties have been explored to facilitate the development of new compounds with desired biological activities.
Synthesis Analysis
The synthesis of compounds related to Benzyl 4-bromopiperidine-1-carboxylate often involves multistep synthetic procedures that include N-benzylation, regioselective ring-opening reactions, and intramolecular nucleophilic displacement. For instance, a strategy for the synthesis of 1,4-benzodiazepine derivatives utilizes N-[2-bromomethyl(aryl)]trifluoroacetamides and demonstrates the importance of bromo-containing intermediates in complex organic syntheses (Wang et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds often features significant interactions, such as hydrogen bonding, that can influence the compound's physical properties and reactivity. For example, the study of 2-Amino-5-bromopyridine–benzoic acid adducts reveals how molecular interactions can form two-dimensional networks, which is crucial for understanding the crystalline structures of related compounds (Hemamalini & Fun, 2010).
Chemical Reactions and Properties
Benzyl 4-bromopiperidine-1-carboxylate's chemical reactivity includes its participation in bromocyclizations and transformations into functionalized derivatives. For instance, bromide-mediated bromocyclizations of o-alkynylbenzoates lead to the formation of benzil-o-carboxylates, showcasing the reactivity of bromo-functionalized compounds in cyclization reactions (Yuan et al., 2017).
Scientific Research Applications
Synthesis of 1,4-Benzodiazepine Derivatives : A method for synthesizing novel 1,4-benzodiazepine derivatives was developed, leveraging a one-pot reaction involving methyl 1-arylaziridine-2-carboxylates and N-[2-bromomethyl(aryl)]trifluoroacetamides. This process features N-benzylation and highly regioselective ring-opening reactions, useful in synthetic and medicinal chemistry (Wang et al., 2008).
Cholinesterase Inhibitors : A study prepared and characterized benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, testing their in vitro ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds demonstrated moderate inhibitory effects against AChE and comparable anti-BChE activity (Pizova et al., 2017).
Asymmetric Benzylation : Research on the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using phase-transfer catalysts yielded methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate. This method has advantages in preparing biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang et al., 2018).
Electrochemical Oxidation to Carboxylic Acids : A study demonstrated the electrocatalytic oxidation of primary alcohols and aldehydes to corresponding carboxylic acids using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) as a mediator. This method effectively converts benzylic, aliphatic, and other heteroatom-containing substrates to carboxylic acids (Rafiee et al., 2018).
Total Synthesis of Clausamine E and Furanoclausamine B : This research focused on the synthesis of 4-Bromo-1-methoxycarbazole-3-carboxylate, used as an intermediate for synthesizing clausamine E and furanoclausamine B. Key steps included Heck coupling and Br–Li exchange reactions (Mal & Roy, 2015).
Safety And Hazards
properties
IUPAC Name |
benzyl 4-bromopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWKSPOSMPKTSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1Br)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379945 | |
Record name | Benzyl 4-bromopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-bromopiperidine-1-carboxylate | |
CAS RN |
166953-64-6 | |
Record name | Benzyl 4-bromopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl 4-bromotetrahydro-1(2H)-pyridinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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